Ethyl 3-(aminomethyl)-4-fluorobenzoate
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Description
Ethyl 3-(aminomethyl)-4-fluorobenzoate is a chemical compound. The aminomethyl group in organic chemistry is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, the synthesis of brivaracetam, an antiepileptic drug, involves the use of a compound with an aminomethyl group . Another example is the synthesis of substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as density functional theory (DFT) calculations . These calculations can provide both structural and electronic insight into the interactions occurring in the molecule.Future Directions
The future directions for research on Ethyl 3-(aminomethyl)-4-fluorobenzoate could include further exploration of its synthesis, chemical reactions, and potential applications. For instance, novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives were synthesized, and their antiviral properties were investigated . This suggests potential future directions in the development of antiviral drugs.
Properties
IUPAC Name |
ethyl 3-(aminomethyl)-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJGKBWQTIWNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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